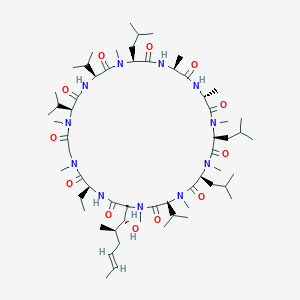
N-Methyl-valyl-4-cyclosporin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-valyl-4-cyclosporin A (also known as MeVal-CsA) is a derivative of cyclosporin A, a cyclic undecapeptide that has been used as an immunosuppressant drug for over 30 years. MeVal-CsA has been synthesized by modifying the amino acid sequence of cyclosporin A, and it has been shown to have potent immunosuppressive properties.
Mécanisme D'action
The mechanism of action of MeVal-CsA is similar to that of cyclosporin A. It binds to cyclophilin, a cytosolic protein that is involved in the regulation of T-cell activation, and forms a complex that inhibits the activity of calcineurin, a phosphatase that is required for the activation of T-cells. This leads to the inhibition of cytokine production and T-cell activation.
Effets Biochimiques Et Physiologiques
MeVal-CsA has been shown to have potent immunosuppressive properties, similar to cyclosporin A. It has been shown to inhibit the proliferation of T-cells and the production of cytokines, such as interleukin-2, interferon-gamma, and tumor necrosis factor-alpha. MeVal-CsA has also been shown to inhibit the activation of B-cells and the production of antibodies. In addition, MeVal-CsA has been shown to have anti-inflammatory properties, as it inhibits the production of prostaglandins and leukotrienes.
Avantages Et Limitations Des Expériences En Laboratoire
MeVal-CsA has several advantages for lab experiments, including its potency and selectivity for T-cells. However, its high cost and limited availability may limit its use in some experiments. In addition, the potential for off-target effects and toxicity should be carefully considered when using MeVal-CsA in lab experiments.
Orientations Futures
There are several future directions for the study of MeVal-CsA. One area of research is the development of new derivatives of cyclosporin A with improved properties, such as increased potency or selectivity. Another area of research is the investigation of the potential use of MeVal-CsA in the treatment of autoimmune diseases, cancer, and other diseases. Finally, the development of new methods for the synthesis of MeVal-CsA and other cyclosporin A derivatives may lead to improved availability and lower costs.
Méthodes De Synthèse
The synthesis of MeVal-CsA involves the modification of the amino acid sequence of cyclosporin A by introducing a methyl group on the valine residue at position 3. This modification is achieved by using a combination of chemical and enzymatic methods. The first step involves the protection of the amino groups of cyclosporin A, followed by the selective deprotection of the valine residue at position 3. The resulting amino group is then methylated using a methylating agent, and the final product is obtained by removing the protecting groups.
Applications De Recherche Scientifique
MeVal-CsA has been extensively studied for its immunosuppressive properties and its potential use in the treatment of autoimmune diseases, organ transplantation, and graft-versus-host disease. It has been shown to inhibit the activation of T-cells and the production of cytokines, which are key players in the immune response. MeVal-CsA has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells.
Propriétés
Numéro CAS |
159605-70-6 |
|---|---|
Nom du produit |
N-Methyl-valyl-4-cyclosporin A |
Formule moléculaire |
C61H109N11O12 |
Poids moléculaire |
1188.6 g/mol |
Nom IUPAC |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18-tris(2-methylpropyl)-3,21,24-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O12/c1-25-27-28-39(15)51(74)50-55(78)64-42(26-2)57(80)66(18)32-46(73)70(22)48(37(11)12)54(77)65-47(36(9)10)60(83)67(19)43(29-33(3)4)53(76)62-40(16)52(75)63-41(17)56(79)68(20)44(30-34(5)6)58(81)69(21)45(31-35(7)8)59(82)71(23)49(38(13)14)61(84)72(50)24/h25,27,33-45,47-51,74H,26,28-32H2,1-24H3,(H,62,76)(H,63,75)(H,64,78)(H,65,77)/b27-25+/t39-,40+,41-,42+,43+,44+,45+,47+,48+,49+,50+,51-/m1/s1 |
Clé InChI |
UUDGYAWEAWOYIK-UJUZIFHISA-N |
SMILES isomérique |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)C(C)C)C)C |
Synonymes |
N-methyl-Val-4-CsA N-methyl-valyl-4-cyclosporin A SDZ 220-384 SDZ-220-384 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



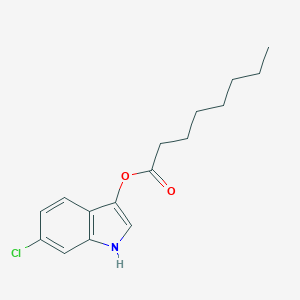
![4-Hydrazino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B62580.png)
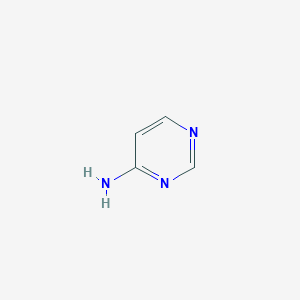
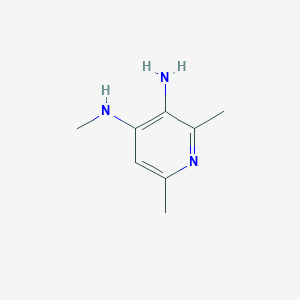
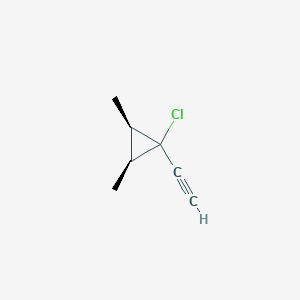
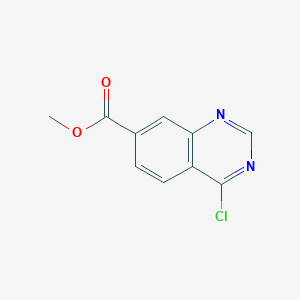
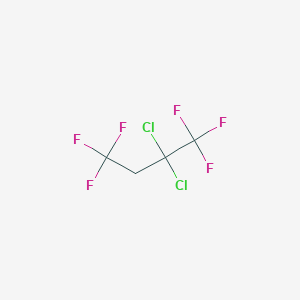
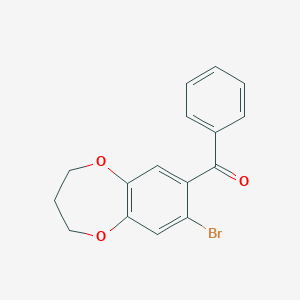
![Ethanone, 1-[(1R,2R,3S,4S)-3-methylbicyclo[2.2.1]hept-5-en-2-yl]-(9CI)](/img/structure/B62597.png)
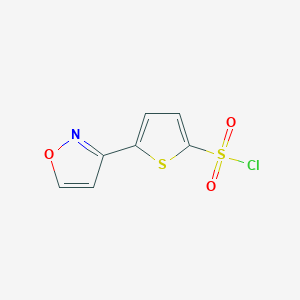
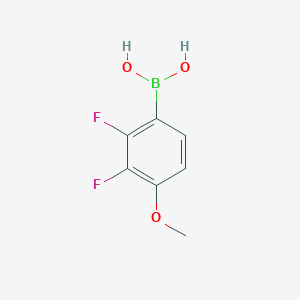
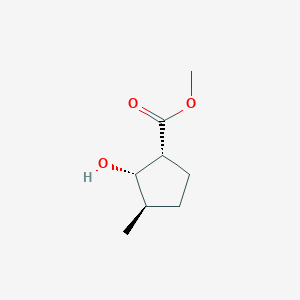
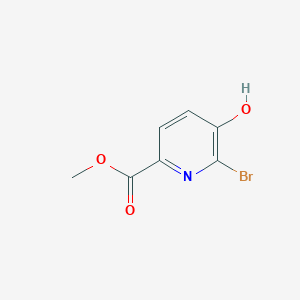
![Purino[8,7-b]quinazoline-2,4,6(1H,3H,11H)-trione, 1,3-dimethyl-11-[(methylthio)methyl]-](/img/structure/B62610.png)